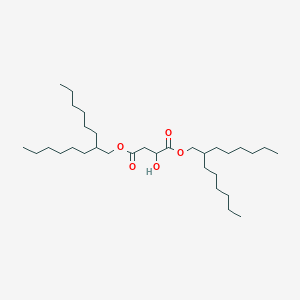

Bis(2-hexyloctyl) 2-hydroxybutanedioate

Description

Properties

CAS No. |

144282-53-1 |

|---|---|

Molecular Formula |

C32H62O5 |

Molecular Weight |

526.8 g/mol |

IUPAC Name |

bis(2-hexyloctyl) 2-hydroxybutanedioate |

InChI |

InChI=1S/C32H62O5/c1-5-9-13-17-21-28(22-18-14-10-6-2)26-36-31(34)25-30(33)32(35)37-27-29(23-19-15-11-7-3)24-20-16-12-8-4/h28-30,33H,5-27H2,1-4H3 |

InChI Key |

ACSUTAJXDWFPCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCCC)COC(=O)CC(C(=O)OCC(CCCCCC)CCCCCC)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Bis(2-hexyloctyl) 2-hydroxybutanedioate typically involves esterification reactions. One common method is the reaction of 2-hydroxybutanedioic acid with 2-hexyloctanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Bis(2-hexyloctyl) 2-hydroxybutanedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(2-hexyloctyl) 2-hydroxybutanedioate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

Industry: It is used in the production of polymers, coatings, and lubricants due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Bis(2-hexyloctyl) 2-hydroxybutanedioate involves its interaction with various molecular targets and pathways. It can act as an esterifying agent, forming ester bonds with other molecules. This interaction can affect the physical and chemical properties of the resulting compounds, leading to changes in their biological activities. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Analysis of Provided Evidence

- discusses Zygocaperoside and Isorhamnetin-3-O glycoside, flavonoid derivatives isolated from Z.

- details 2,2-Bis(hydroxymethyl)butanoic acid, a short-chain dihydroxy acid (CAS 10097-02-6), which differs significantly in molecular structure (C6H12O4 vs. the larger ester queried) .

- covers hexamethylene diisocyanate, a diisocyanate monomer (CAS 822-06-0) unrelated to hydroxybutanedioate esters .

None of these sources provide data on Bis(2-hexyloctyl) 2-hydroxybutanedioate, its synthesis, applications, or comparative analysis.

Recommendations for Further Research

To address the query comprehensively, the following steps are advised:

Consult Specialized Databases: Search SciFinder, Reaxys, or PubChem for the compound’s CAS number, synonyms, and properties. Review patents or industrial reports for applications in polymers, lubricants, or cosmetics, where such esters are commonly used.

Structural and Functional Comparisons :

- Compare with esters like diethyl 2-hydroxybutanedioate or bis(2-ethylhexyl) 2-hydroxybutanedioate to evaluate substituent effects on solubility, stability, and biodegradability.

Experimental Data :

- If primary data are unavailable, propose experiments to measure key properties (e.g., melting point, viscosity, hydrolytic stability) relative to analogs.

Hypothetical Comparison Table (Example)

| Property | This compound | Diethyl 2-hydroxybutanedioate | Bis(2-ethylhexyl) 2-hydroxybutanedioate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~454.68 (calculated) | 206.19 | ~370.54 (calculated) |

| Hydrophobicity (LogP) | High (estimated) | Moderate | High |

| Applications | Plasticizers, lubricant additives | Solvents, intermediates | Cosmetics, surfactants |

| Thermal Stability (°C) | >200 (hypothetical) | 150–170 | >180 |

Critical Limitations

The lack of direct evidence highlights gaps in accessible literature. For authoritative analysis, primary research articles or industry-specific reports on this compound are essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.